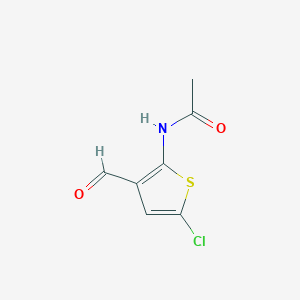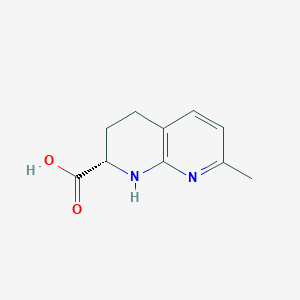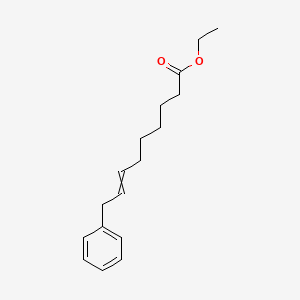
Ethyl 9-phenylnon-7-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 9-phenylnon-7-enoate: is an organic compound belonging to the class of esters It is characterized by the presence of a phenyl group attached to a non-7-enoate chain, with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 9-phenylnon-7-enoate can be synthesized through the esterification of 9-phenylnon-7-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 9-phenylnon-7-enoate can undergo oxidation reactions, particularly at the double bond and the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl 9-phenylnonane.
Substitution: Formation of amides or other esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a starting material for the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug delivery systems due to its ester functional group, which can be hydrolyzed in the body to release active pharmaceutical ingredients.
Industry:
- Utilized in the production of fragrances and flavors due to its pleasant odor.
- Applied in the manufacture of polymers and resins.
Wirkmechanismus
Mechanism:
- The ester functional group in ethyl 9-phenylnon-7-enoate can undergo hydrolysis in the presence of water and enzymes, leading to the formation of 9-phenylnon-7-enoic acid and ethanol.
- The phenyl group can interact with various molecular targets, potentially affecting biological pathways.
Molecular Targets and Pathways:
- The compound may interact with enzymes involved in ester hydrolysis, such as esterases.
- It may also affect signaling pathways related to inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Ethyl 9-phenylnonanoate: Similar structure but lacks the double bond, leading to different chemical reactivity.
Methyl 9-phenylnon-7-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Uniqueness:
- The presence of the double bond in this compound makes it more reactive in certain chemical reactions compared to its saturated counterparts.
- The ethyl ester group provides different solubility and reactivity characteristics compared to other ester groups.
Eigenschaften
CAS-Nummer |
654068-23-2 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
ethyl 9-phenylnon-7-enoate |
InChI |
InChI=1S/C17H24O2/c1-2-19-17(18)15-11-6-4-3-5-8-12-16-13-9-7-10-14-16/h5,7-10,13-14H,2-4,6,11-12,15H2,1H3 |
InChI-Schlüssel |
DBSQTGAUCJZAFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCC=CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


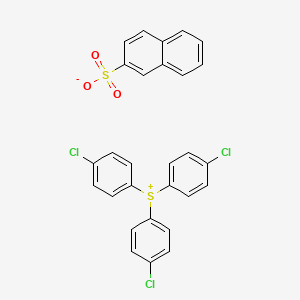
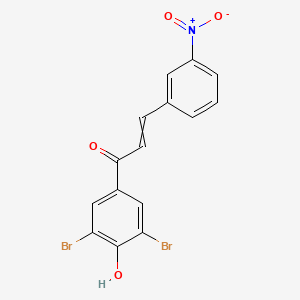
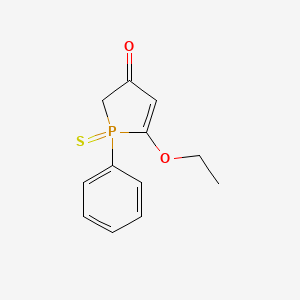
![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)
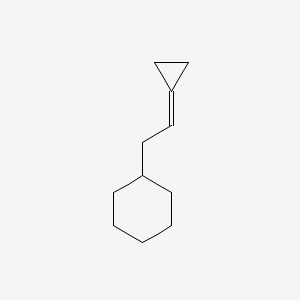
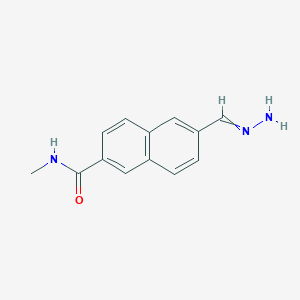
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
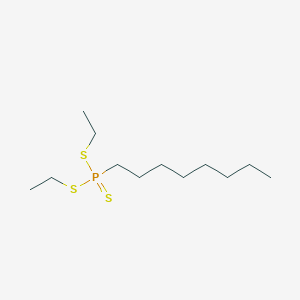
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
